molecular formula C7H11FO2 B2665601 (1R,2R)-2-(Fluoromethyl)cyclopentane-1-carboxylic acid CAS No. 2138429-76-0

(1R,2R)-2-(Fluoromethyl)cyclopentane-1-carboxylic acid

Cat. No. B2665601
CAS RN: 2138429-76-0
M. Wt: 146.161
InChI Key: MGOTVJGSPFSCDC-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(Fluoromethyl)cyclopentane-1-carboxylic acid, also known as FMCP, is a chiral fluorinated amino acid that has gained significant attention in scientific research due to its unique properties. FMCP is a non-proteinogenic amino acid, meaning that it is not naturally occurring in proteins. It is used in various research applications, including drug discovery, chemical biology, and bioorganic chemistry.

Scientific Research Applications

Enzymatic Synthesis Inhibition

(1R,2R)-2-(Fluoromethyl)cyclopentane-1-carboxylic acid and its structural analogues have been studied for their ability to inhibit the enzymatic synthesis of S-adenosyl-L-methionine, a crucial metabolic process. The inhibitory activity is influenced by the ring size and substituents, indicating the importance of molecular structure in enzymatic interaction. This research suggests potential applications in modulating methylation processes, with implications for treating diseases linked to methylation dysregulation (Coulter et al., 1974).

PET Imaging Agents

Recent studies have explored the synthesis and biological evaluation of fluorine-18 labeled cyclopentane carboxylic acid derivatives as potential PET imaging agents. These agents, including enantiomeric forms of 1-amino-3-fluoro-4-(fluoro-18F)cyclopentane-1-carboxylic acid, show promise for use in diagnosing and monitoring various cancers by targeting specific amino acid transport systems in tumor cells (Pickel et al., 2021).

Chromatographic Separation

The development of high-performance liquid chromatographic methods for separating isomers of 2-amino-cyclopentane-1-carboxylic acids showcases the compound's significance in analytical chemistry. Such separations are crucial for the detailed study of enantiomeric and diastereomeric compounds in pharmaceuticals, providing a pathway for the purification and characterization of drugs (Péter & Fülöp, 1995).

Asymmetric Synthesis

Research into the asymmetric electrophilic fluorination of 1,3-dicarbonyl compounds using specific cyclopentane-1-carboxylic acid derivatives has opened new avenues in organic synthesis. These methods allow for the creation of fluorinated compounds with high enantioselectivity, valuable for developing new pharmaceuticals (Althaus et al., 2007).

Anticancer Drug Synthesis

The synthesis and in vitro cytotoxicity studies of amino acetate functionalized Schiff base organotin(IV) complexes demonstrate the potential of cyclopentane-1-carboxylic acid derivatives in cancer treatment. These studies reveal that certain organotin(IV) complexes can exhibit significant anticancer activity, suggesting a role in the development of new chemotherapy agents (Basu Baul et al., 2009).

Carboxylic Acid Isostere

Exploration of cyclopentane-1,3-dione as a novel isostere for the carboxylic acid functional group in the design of thromboxane A2 receptor antagonists provides insight into the versatility of cyclopentane derivatives in drug design. This research highlights the potential of such isosteres in creating drugs with improved pharmacokinetic profiles (Ballatore et al., 2011).

properties

IUPAC Name

(1R,2R)-2-(fluoromethyl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2/c8-4-5-2-1-3-6(5)7(9)10/h5-6H,1-4H2,(H,9,10)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOTVJGSPFSCDC-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(Fluoromethyl)cyclopentane-1-carboxylic acid

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